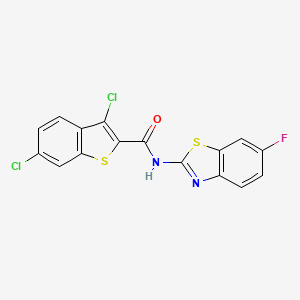![molecular formula C24H26N2O B11496123 1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11496123.png)
1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with ethylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethylphenylamine with an appropriate indole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE: This compound has methyl groups instead of ethyl groups, leading to differences in chemical properties and reactivity.
1-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE: The presence of chlorine atoms imparts different electronic and steric effects compared to ethyl groups.
Eigenschaften
Molekularformel |
C24H26N2O |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-(2-ethylanilino)-1-(2-ethylphenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C24H26N2O/c1-3-17-11-5-8-14-20(17)25-23-19-13-7-10-16-22(19)26(24(23)27)21-15-9-6-12-18(21)4-2/h5-6,8-9,11-12,14-16,25H,3-4,7,10,13H2,1-2H3 |
InChI-Schlüssel |
HNCXADTVSNIKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC2=C3CCCC=C3N(C2=O)C4=CC=CC=C4CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B11496047.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11496056.png)
![4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11496059.png)
![4-chloro-N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11496066.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11496085.png)
![methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}phenylalaninate](/img/structure/B11496102.png)

![N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide](/img/structure/B11496118.png)
![5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11496125.png)
![5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11496130.png)
![2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11496142.png)
![3-(3,4-Dimethoxyphenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B11496145.png)
